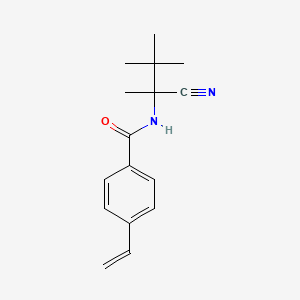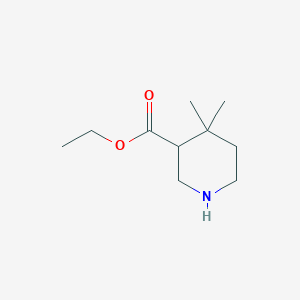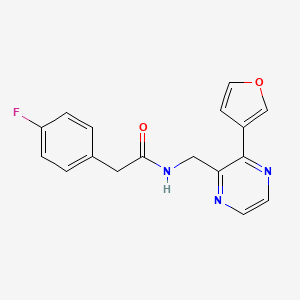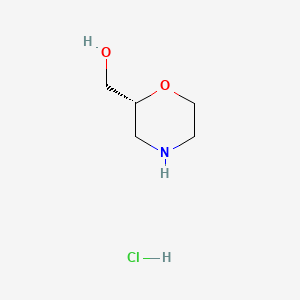
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide, also known as CTB or CTPB, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用机制
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to glutamate stimulation. This results in increased signaling through the receptor and downstream pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been shown to enhance synaptic plasticity, which is the ability of neurons to modify their connections in response to activity. This is thought to underlie learning and memory processes in the brain. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been shown to modulate pain perception and has potential as an analgesic agent. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has also been shown to have potential as a treatment for various neurological and psychiatric disorders, as mentioned above.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide is its selectivity for mGluR5, which allows for more specific modulation of this receptor compared to other compounds. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has a long half-life, which allows for sustained modulation of mGluR5 activity. However, one limitation of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide is its relatively low potency compared to other mGluR5 modulators, which may require higher concentrations to achieve the desired effects.
未来方向
There are several potential future directions for research on N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide and its use as a research tool and potential therapeutic agent. One area of interest is the role of mGluR5 in neurodevelopmental disorders, such as autism spectrum disorders and Fragile X syndrome. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide may have potential as a treatment for drug addiction, as mGluR5 has been implicated in drug-seeking behavior. Finally, further research is needed to fully understand the physiological and biochemical effects of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide and its potential as a therapeutic agent.
合成方法
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide involves several steps, including the reaction of 4-ethenylbenzoic acid with 1,1,1-trimethyl-N-(dimethylamino) methaniminium chloride to form the corresponding iminium salt. This is followed by the reaction with cyanide ion to form the nitrile, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with 4-fluorobenzoyl chloride to form the benzamide.
科学研究应用
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been used extensively as a research tool in neuroscience due to its ability to selectively modulate mGluR5 activity. This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain perception. Additionally, mGluR5 has been implicated in several neurological and psychiatric disorders, including autism spectrum disorders, Fragile X syndrome, schizophrenia, and drug addiction.
属性
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-6-12-7-9-13(10-8-12)14(19)18-16(5,11-17)15(2,3)4/h6-10H,1H2,2-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQDDLODWWOVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)C1=CC=C(C=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)



![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)
![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)

